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molecular formula C9H14N2O2S B189676 Ethyl 2-amino-4-isopropylthiazole-5-carboxylate CAS No. 72850-76-1

Ethyl 2-amino-4-isopropylthiazole-5-carboxylate

Cat. No. B189676
M. Wt: 214.29 g/mol
InChI Key: SAYUBFVIKXSBTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07863302B2

Procedure details

To a solution of 4-methyl-3-oxo-pentanoic acid ethyl ester (10 g, 63.2 mmol) in dichloromethane (150 mL) at 0° C. is added SO2Cl2 (5.64 mL, 69.5 mmol). The reaction mixture is stirred at ambient temperature for 1 hour. The reaction mixture is extracted with water (30 mL). To the aqueous layer is added 1,4-dioxane (60 mL) followed by thiourea (8.8 g, 63.2 mmol). The mixture is stirred at 80° C. overnight and cooled to room temperature. The reaction mixture is adjusted to pH 12 with conc. NH4OH and filtered. The filter cake is washed with water to give the title compound (12.4 g, 92%).
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
SO2Cl2
Quantity
5.64 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
8.8 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
92%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:11])[CH2:5][C:6](=O)[CH:7]([CH3:9])[CH3:8])[CH3:2].[NH2:12][C:13]([NH2:15])=[S:14].[NH4+].[OH-]>ClCCl>[CH2:1]([O:3][C:4]([C:5]1[S:14][C:13]([NH2:15])=[N:12][C:6]=1[CH:7]([CH3:9])[CH3:8])=[O:11])[CH3:2] |f:2.3|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C(C)OC(CC(C(C)C)=O)=O
Name
SO2Cl2
Quantity
5.64 mL
Type
reactant
Smiles
Name
Quantity
150 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
8.8 g
Type
reactant
Smiles
NC(=S)N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[OH-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at ambient temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The reaction mixture is extracted with water (30 mL)
ADDITION
Type
ADDITION
Details
To the aqueous layer is added 1,4-dioxane (60 mL)
STIRRING
Type
STIRRING
Details
The mixture is stirred at 80° C. overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The filter cake is washed with water

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)OC(=O)C1=C(N=C(S1)N)C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 12.4 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 91.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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